1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione

Descripción general

Descripción

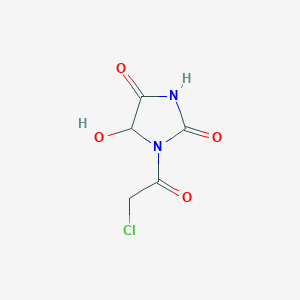

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chloroacetyl group and a hydroxy group attached to an imidazolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione typically involves the reaction of chloroacetyl chloride with an imidazolidine derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The chloroacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 1-(2-Oxoacetyl)-5-hydroxyimidazolidine-2,4-dione.

Reduction: Formation of 1-(2-Acetyl)-5-hydroxyimidazolidine-2,4-dione.

Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

The compound exhibits selective cytotoxicity against various cancer cell lines. Its mechanism often involves the induction of apoptosis in malignant cells through mitochondrial depolarization and DNA fragmentation. For instance, a study demonstrated that a related thiazolidine-2,4-dione derivative displayed significant cytotoxicity against NCI-H292 human lung carcinoma cells with an IC50 of 1.26 µg/mL .

Case Study:

A specific derivative of 1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione was tested against multiple cancer lines, revealing that it could selectively target tumor cells while sparing normal peripheral blood mononuclear cells (PBMC) . This selectivity is crucial for minimizing side effects in cancer therapy.

Anti-inflammatory Effects

Research Findings:

Compounds derived from the thiazolidine-2,4-dione scaffold have been shown to exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Thiazolidine Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 10.5 | TNF-α Inhibition |

| Compound B | 12.3 | IL-6 Inhibition |

| Compound C | 8.7 | COX-2 Inhibition |

Metabolic Disorders

Role in Diabetes Management:

Research indicates that derivatives of this compound may act as PPAR-gamma agonists, which are beneficial in managing type 2 diabetes by regulating glucose and lipid metabolism . The ability to enhance insulin sensitivity makes these compounds valuable in diabetic treatment protocols.

Case Study:

In silico studies have identified several derivatives with promising ADMET profiles suitable for further development as PPAR-gamma agonists. These studies utilized molecular docking techniques to predict binding affinities and biological activity .

Antitubercular Activity

Potential Applications:

Some derivatives have shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The structure-activity relationship (SAR) studies suggest that modifications to the imidazolidine core can enhance antitubercular efficacy.

Data Table: Antitubercular Activity of Selected Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound D | 5.0 | Active |

| Compound E | 3.0 | Highly Active |

Computational Studies and Drug Design

Virtual Screening:

Recent advancements in computational chemistry have facilitated the identification of novel derivatives with enhanced pharmacological profiles through virtual screening methods . These studies help predict the bioavailability and toxicity of new compounds.

Insights from ADMET Studies:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations have been conducted on various derivatives to ascertain their viability as drug candidates. Compounds with favorable ADMET profiles are prioritized for further experimental validation.

Mecanismo De Acción

The mechanism of action of 1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This compound can also chelate metal ions, which can disrupt metal-dependent biological processes. The hydroxy group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- 2-Chloroacetyl chloride

- Chloroacetamide derivatives

Uniqueness

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione is unique due to the presence of both a chloroacetyl group and a hydroxy group on the imidazolidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its ability to form stable complexes with metal ions and inhibit enzymes makes it a valuable compound in various fields of research .

Actividad Biológica

1-(2-Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with imidazolidine-2,4-dione derivatives. The reaction conditions often require the presence of a base to facilitate the acylation process. Characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Biological Activities

This compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds with the imidazolidine-2,4-dione core possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. For instance, derivatives have shown significant inhibition of lipid peroxidation and improved cell viability under oxidative stress conditions .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that it can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This effect is attributed to the modulation of signaling pathways involved in inflammation .

3. Antidiabetic Properties

Preliminary studies suggest that this compound may exhibit antidiabetic activity by enhancing insulin sensitivity and reducing blood glucose levels. It has been shown to inhibit alpha-amylase activity, which could contribute to its potential as a therapeutic agent for managing diabetes .

4. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of synthesized derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants .

- Anti-inflammatory Evaluation : In a controlled experiment, the compound was tested on LPS-stimulated macrophages. The results showed a marked decrease in inflammatory markers, supporting its use in treating inflammatory diseases .

- Antidiabetic Study : In vivo studies on diabetic rats treated with the compound showed a reduction in blood glucose levels and improvement in lipid profiles compared to untreated controls .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(2-chloroacetyl)-5-hydroxyimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4/c6-1-2(9)8-4(11)3(10)7-5(8)12/h4,11H,1H2,(H,7,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWUEVQAAFSKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N1C(C(=O)NC1=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561685 | |

| Record name | 1-(Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124443-51-2 | |

| Record name | 1-(Chloroacetyl)-5-hydroxyimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.